molecular formula C21H15FN4O2S2 B2557511 6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 1018048-44-6

6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

Cat. No. B2557511
CAS RN: 1018048-44-6
M. Wt: 438.5
InChI Key: YQEWLEGTLIHYBA-UHFFFAOYSA-N
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Description

6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a useful research compound. Its molecular formula is C21H15FN4O2S2 and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques: Enantiomerically pure substituted 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines, which are related to the specified compound, have been synthesized from 1-fluoro-2-nitrobenzene and S-amino acids. This represents a novel approach in the synthesis of complex quinoxaline derivatives (Samanta & Panda, 2010).
  • Electrochemical Applications: Quinoxaline derivatives have been studied for their corrosion inhibition behavior in mild steel, indicating their potential in industrial applications (Saraswat & Yadav, 2020).

Pharmaceutical and Biological Applications

  • Antimicrobial Properties: Certain quinoxaline derivatives have shown promising antimicrobial properties against various bacterial and fungal strains, indicating their potential as therapeutic agents in medicine (Ammar et al., 2020).
  • Anticancer Activity: Fluorine-containing quinoxaline derivatives have been found to exhibit cytotoxic activity against cancer cell lines, suggesting their potential in cancer treatment (Khlebnikova et al., 2020).

Material Science and Engineering

  • Fluorescent Properties: Quinoxalines have been used in the development of fluorescence-sensitive probes, indicating their utility in material science and sensing technologies (Wang et al., 2009).

properties

IUPAC Name

6-[2-(4-fluorophenyl)sulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S2/c22-15-4-6-16(7-5-15)30(27,28)26-20(13-19(25-26)21-2-1-11-29-21)14-3-8-17-18(12-14)24-10-9-23-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEWLEGTLIHYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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